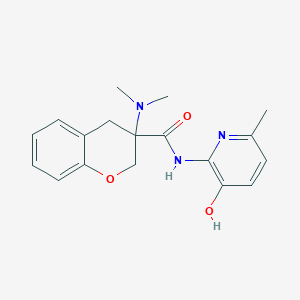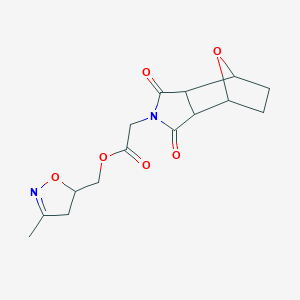![molecular formula C15H22N2O4 B7438959 3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438959.png)
3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid, also known as MPX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPX is a derivative of the naturally occurring amino acid, proline, and belongs to the class of compounds known as prolyl oligopeptidase inhibitors (POPIs).
作用機序
The mechanism of action of 3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid involves the inhibition of prolyl oligopeptidase, which leads to an increase in the levels of neuropeptides. Neuropeptides are known to have various effects on the central nervous system, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter release. This compound has also been shown to modulate the activity of ion channels, which can further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter release. This compound has also been shown to modulate the activity of ion channels, which can further contribute to its therapeutic effects. This compound has been shown to have a good safety profile and does not produce any significant adverse effects.
実験室実験の利点と制限
3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays and experiments. However, this compound is a relatively new compound, and its effects on various diseases are still being studied. Additionally, this compound is a prolyl oligopeptidase inhibitor, which can have off-target effects on other enzymes that are involved in neuropeptide degradation.
将来の方向性
Future research on 3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid should focus on its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, future research should investigate the effects of this compound on other enzymes that are involved in neuropeptide degradation to determine its specificity and selectivity. Further studies on the mechanism of action of this compound and its effects on ion channels can also contribute to the development of new therapeutic strategies for various diseases.
合成法
The synthesis of 3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid involves the reaction of proline with 4-methylpentanoyl chloride, followed by the reaction of the resulting compound with piperidine and oxalyl chloride. The final step involves the reaction of the intermediate with hydroxylamine to yield this compound. The synthesis method of this compound has been optimized to increase the yield and purity of the compound, making it suitable for scientific research applications.
科学的研究の応用
3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to inhibit the activity of prolyl oligopeptidase, an enzyme that is involved in the degradation of neuropeptides. This inhibition leads to an increase in the levels of neuropeptides, which are known to have neuroprotective and anti-inflammatory effects.
特性
IUPAC Name |
3-[1-(4-methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10(2)3-4-14(18)17-7-5-11(6-8-17)12-9-13(15(19)20)21-16-12/h9-11H,3-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHFOMFPDOXVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)N1CCC(CC1)C2=NOC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide](/img/structure/B7438876.png)
![(1S,4R)-N,7,7-trimethyl-2-oxo-N-(1H-pyrrol-2-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7438882.png)
![(2-Methoxymorpholin-4-yl)-[3-[(4-methyl-1,3-thiazol-2-yl)methylamino]phenyl]methanone](/img/structure/B7438890.png)
![N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxamide](/img/structure/B7438891.png)

![methyl N-methyl-N-[[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]carbamate](/img/structure/B7438917.png)
![(4-Cyclobutyl-6-methyl-1,4-diazepan-1-yl)-[3-(methylsulfonylmethyl)oxetan-3-yl]methanone](/img/structure/B7438932.png)


![2-[1-[2-(4-Chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid](/img/structure/B7438950.png)
![3-[1-(Spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438955.png)
![3-[1-(3-Cyclopropylbutanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438966.png)
![3-[1-[2-(Oxan-2-yl)acetyl]piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438973.png)
![tert-butyl N-[[2-(4-hydroxy-2-methylphenyl)acetyl]amino]-N-methylcarbamate](/img/structure/B7438992.png)